Acetamide, N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-2-pyrrolidinyl-, hydrochloride
Description
This compound (CAS: 75616-56-7) is a substituted acetamide derivative featuring a fused furo-benzopyran core with 4,8-dimethyl and 2-oxo substituents. The acetamide group is functionalized with a 2-pyrrolidinyl moiety, and the structure is stabilized as a hydrochloride salt . The benzopyran scaffold is notable in medicinal chemistry for its role in bioactive molecules, particularly in anticoagulant, anti-inflammatory, and anticancer agents.
Properties
CAS No. |
75616-56-7 |
|---|---|
Molecular Formula |
C19H21ClN2O4 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)-2-pyrrolidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C19H20N2O4.ClH/c1-11-9-16(23)25-19-13(11)5-6-14-17(19)18(12(2)24-14)20-15(22)10-21-7-3-4-8-21;/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,20,22);1H |
InChI Key |
LDVVZDONBQVNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C)NC(=O)CN4CCCC4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out using large-scale reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize waste and ensure the safety of the workers involved.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and related acetamide derivatives:
Key Observations
Core Structure Variation :
- The target compound and its piperazinyl analog () share the furo-benzopyran core, which is absent in simpler acetamides like metazachlor or pyrimidine-thioether derivatives. The fused aromatic system likely enhances π-π stacking interactions, impacting binding to biological targets .
- In contrast, metazachlor and related agrochemicals () prioritize chloro and alkylaryl groups for herbicidal activity, reflecting divergent structure-activity relationships.
Substituent Effects :
- Replacing 2-pyrrolidinyl (target compound) with 2-(N-methylpiperazinyl) () introduces a tertiary amine, altering solubility and hydrogen-bonding capacity. Piperazinyl groups are often utilized to improve pharmacokinetic profiles in drug design .
- The pyrimidine-thioether derivative () exhibits a thioether linkage and dichlorophenyl group, which are associated with enhanced oxidative stability and halogen-mediated hydrophobic interactions .
Physicochemical Properties :
- The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs.
- Melting points (mp) for structurally related compounds vary significantly:
Synthetic and Analytical Data :
- The target compound’s synthesis likely involves coupling the furo-benzopyran amine with a pyrrolidinyl-acetamide intermediate, followed by HCl salt formation. Similar derivatives (e.g., ) report yields of ~80% for acetamide couplings .
- Analytical methods such as ¹H NMR and elemental analysis (e.g., for the pyrimidine-thioether analog) could be applied to characterize the target compound .
Research Findings and Implications
- Hydrogen Bonding and Crystal Packing : The furo-benzopyran core and pyrrolidinyl group may engage in intermolecular hydrogen bonds (e.g., N–H···O, O–H···Cl), influencing crystal packing and stability. Graph set analysis (as per Etter’s rules) could systematize these interactions .
- The 2-oxo group may mimic carbonyl motifs in enzyme substrates.
- Comparative Limitations: The evidence lacks pharmacological or toxicological data for the target compound.
Biological Activity
Acetamide, N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-2-pyrrolidinyl-, hydrochloride is a compound of interest due to its potential biological activity. This article aims to summarize the available data regarding its biological effects, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C19H20N2O5
- CAS Number : 75616-54-5
- SMILES Notation : CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C)NC(=O)CN4CCOCC4
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds related to benzopyran derivatives have shown effectiveness against various bacterial strains. For instance, studies on similar acetamides demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some derivatives of benzopyran have exhibited cytotoxic effects against cancer cell lines. For example, studies indicated that certain N-substituted coumarin derivatives showed significant activity against breast cancer cell lines (MCF-7) with IC50 values as low as 0.32 µM . While specific data on the target compound's anticancer activity is limited, its structural similarity to known active compounds suggests potential efficacy.
- Mechanisms of Action : The biological activity of such compounds often involves modulation of enzyme activity or interaction with cellular receptors. Compounds similar to acetamide derivatives have been noted for their ability to inhibit aromatase and other enzymes involved in hormone regulation .
Antimicrobial Studies
A study involving similar acetamides reported their effectiveness against various bacterial strains. The results highlighted that certain derivatives showed strong inhibition against Pseudomonas aeruginosa and Proteus mirabilis, indicating a broad spectrum of antimicrobial action .
Anticancer Research
In a comparative study of N-substituted coumarin derivatives, it was found that these compounds could significantly reduce cell viability in MCF-7 breast cancer cells. The most potent compound had an IC50 value of 0.32 µM, suggesting that structural modifications could enhance anticancer properties .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic methodologies are optimal for preparing this acetamide derivative, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves coupling the furobenzopyran core with 2-pyrrolidinyl acetamide under nucleophilic or catalytic conditions. Key steps include:
- NMR validation : Use NMR (300 MHz, DMSO-) to confirm structural motifs, such as aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and pyrrolidinyl protons (δ 3.0–4.0 ppm). Compare integrals to theoretical values .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) using high-resolution MS. For example, a calculated m/z of 344.21 aligns with CHClNOS analogs .
- Elemental analysis : Verify C, N, and S content (±0.3% deviation) to ensure stoichiometric purity .
Q. How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed?
- Methodological Answer : Apply graph-set analysis (as per Etter’s formalism) to categorize hydrogen bonds (e.g., D–H···A motifs). Use SHELX software for crystallographic refinement:
- SHELXL : Refine hydrogen atom positions using restraints for thermal parameters.
- Hydrogen bond metrics : Measure bond lengths (2.5–3.2 Å) and angles (100–180°) to identify strong vs. weak interactions.
- Pattern identification : Classify chains (C), rings (R), or intramolecular (S) motifs .
Advanced Research Questions
Q. How can structural discrepancies in X-ray diffraction data for this compound be resolved during refinement?
- Methodological Answer : Address common issues such as twinning, disorder, or incomplete
- Twinning detection : Use SHELXD to analyze intensity statistics (e.g., ) and apply twin laws (e.g., two-fold rotation).
- Disorder modeling : Split occupancy of disordered atoms (e.g., pyrrolidinyl groups) and refine with PART/SUMP instructions in SHELXL.
- Data completeness : Ensure >95% completeness in high-resolution shells (e.g., 0.8–1.0 Å) to minimize model bias .
Q. What strategies are effective in reconciling contradictory spectroscopic and crystallographic data for this compound?
- Methodological Answer : Cross-validate data using complementary techniques:
- NMR vs. XRD conflicts : If NMR suggests a planar pyrrolidinyl group but XRD shows puckering, check for dynamic effects (e.g., variable-temperature NMR) or solvent-induced polymorphism.
- Mass spec anomalies : If unexpected adducts (e.g., [M+Na]) appear, re-analyze ionization conditions (e.g., ESI vs. MALDI) and confirm via isotopic distribution .
Q. How can hydrogen bonding networks inform the design of analogs with improved stability or solubility?
- Methodological Answer : Use graph-set analysis to identify critical interactions:
- Solubility enhancement : Replace strong intramolecular H-bonds (e.g., N–H···O=C) with weaker interactions to disrupt crystal packing.
- Stability optimization : Retain key H-bonds (e.g., O–H···N) that stabilize the bioactive conformation. Computational tools like DFT can predict bond energies (e.g., 5–30 kJ/mol for moderate H-bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
